molecular formula C15H13ClO3 B2812778 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 938378-26-8

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid

Cat. No.: B2812778
CAS No.: 938378-26-8
M. Wt: 276.72
InChI Key: WFXZGELNRDMYOZ-UHFFFAOYSA-N
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Description

Historical Context of Substituted Aryloxybenzoic Acid Research

The study of aryloxybenzoic acids traces its origins to early 20th-century investigations into protodecarboxylation mechanisms. Pioneering work by Shepard et al. in 1930 first documented the enhanced decarboxylation kinetics of ortho-substituted benzoic acids in the presence of copper catalysts. This observation laid the groundwork for Nilsson and Cohen’s systematic studies in the 1970s, which established copper-mediated decarboxylation as a viable pathway for aryl radical generation. The introduction of benzyloxy substituents marked a critical evolution, as these groups were found to stabilize transition states in metal-catalyzed reactions while imparting directional control in biaryl coupling.

A paradigm shift occurred in the early 2000s with Myers’ demonstration of palladium-catalyzed decarboxylative coupling, which redefined benzoic acids as practical aryl donors. The subsequent development of dimetallic Pd/Cu systems by Gooßen and Larrosa enabled catalytic decarboxylative cross-couplings, with ortho-substituted derivatives like 5-chloro-2-[(3-methylbenzyl)oxy]benzoic acid proving particularly effective due to their reduced activation energies. Table 1 summarizes key structural features that distinguish this compound from classical benzoic acid derivatives.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Feature Classical Derivatives 5-Chloro-2-[(3-MB)oxy]BA
Common Substituents -OH, -NO₂, -CH₃ -OCH₂C₆H₄(3-CH₃), -Cl
Decarboxylation Temp. 170–200°C (Cu systems) 120–150°C (Ag systems)
Coupling Efficiency Moderate (40–60% yield) High (75–90% yield)

Significance in Contemporary Organic Chemistry

The compound’s synthetic utility stems from three interrelated properties:

  • Ortho-Directing Effects : The benzyloxy group at C2 induces pronounced steric hindrance, forcing the carboxylic acid moiety into planar configurations that facilitate metal coordination. Concurrently, its electron-donating character activates the aromatic ring for electrophilic substitution while stabilizing transition states in cross-couplings.
  • Halogen-Mediated Reactivity : The C5 chlorine atom serves dual roles – it enhances oxidative stability through inductive effects and provides a potential site for further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
  • Decarboxylation Kinetics : Comparative studies reveal that silver-catalyzed protodecarboxylation of this derivative proceeds at 120°C (vs. 170°C for non-ortho-substituted analogs), attributed to reduced activation barriers from conjugation between the benzyloxy group and carboxylate anion.

These attributes have enabled novel applications in continuous-flow microreactor systems, where the compound’s thermal profile allows efficient scaling of decarboxylative Heck-type couplings. Recent advances in C–H activation protocols further exploit its preorganized geometry for site-selective arylation, circumventing traditional directing group requirements.

Position within Benzoic Acid Derivative Research Landscape

Within the structural continuum of benzoic acid derivatives, this compound occupies a strategic niche between electron-rich methoxy analogs and electron-deficient nitro-substituted species. As illustrated in Figure 1, its Hammett σₚ value of +0.23 (benzyloxy) and +0.47 (Cl) creates a unique electronic environment that promotes polar reaction pathways while maintaining sufficient aromaticity for radical-mediated transformations.

Figure 1: Electronic Effects of Substituents

Meta-Chloro (σₘ = +0.37)  
       ↑  
Ortho-Benzyloxy (σₚ = +0.23) → Carboxylic Acid  

This electronic profile contrasts with medicinal chemistry derivatives like methylene-aminobenzoic acids, which prioritize hydrogen-bonding capacity over metal-coordination properties. Whereas tetrahydroisoquinolynyl-benzoic derivatives optimize biological target engagement through conformational restriction, this compound exemplifies the engineering of reactive intermediates for catalytic cycles.

Ongoing research exploits its structural duality in tandem catalysis systems, where the chlorine atom enables orthogonal functionalization post-decarboxylation. A 2024 study demonstrated sequential Pd/Ag-catalyzed decarboxylation-iodination to generate 5-chloro-2-iodobenzoic acid derivatives with 89% regioselectivity. Such transformations underscore its growing role in the synthesis of complex biaryl architectures central to materials science and pharmaceutical development.

Properties

IUPAC Name

5-chloro-2-[(3-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXZGELNRDMYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • Anti-inflammatory Properties: Research indicates that 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid has potential anti-inflammatory effects. Studies have shown that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation induced by lipopolysaccharides (LPS) . This suggests its potential as a therapeutic agent for conditions associated with inflammation.
    • Analgesic Effects: Preliminary findings suggest that this compound may also exhibit analgesic properties, contributing to pain relief mechanisms through modulation of inflammatory pathways.
  • Biological Activity
    • Antimicrobial Effects: Although still under investigation, there are indications that this compound may possess antimicrobial properties, which could be relevant in developing new antibacterial agents .
    • Enzyme Inhibition: Similar compounds have demonstrated enzyme inhibition capabilities, particularly against tyrosinase, which is crucial in melanin production. This could have implications for treating hyperpigmentation disorders .
  • Synthetic Organic Chemistry
    • The compound serves as a versatile building block in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its reactivity allows for various functionalization reactions, making it valuable in drug discovery and development.

Case Studies

  • Anti-inflammatory Activity Study:
    A study involving LPS-induced inflammation in rats demonstrated that administration of this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. The compound maintained normal body temperature during inflammatory responses, indicating its potential as a therapeutic agent .
  • Enzyme Inhibition Research:
    Investigations into enzyme inhibition revealed that compounds structurally similar to this compound effectively inhibited tyrosinase activity. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Impact : The tri-chlorinated analog (CAS: 62176-37-8) exhibits higher molecular weight and lipophilicity due to additional chlorine atoms, which may enhance binding affinity in hydrophobic environments .
  • Substituent Position : The 3-methylbenzyloxy group in the target compound contrasts with the 4-methylbenzyloxy (CAS: 938253-30-6) and 2-chlorobenzyloxy (CAS: N/A) derivatives, highlighting the role of substituent orientation in steric and electronic interactions .
  • Simplified Analog : 5-Chloro-2-hydroxybenzoic acid (CAS: 321-14-2) lacks the benzyloxy group, resulting in reduced molecular complexity and weight, which may correlate with altered solubility and reactivity .

Biological Activity

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13ClO3
  • Molecular Weight : 276.71 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents

The presence of the chloro group enhances reactivity, while the methylene-benzyl ether contributes to its unique properties and biological activities. This compound is primarily used as an intermediate in the synthesis of more complex organic molecules and has applications in enzyme inhibition studies.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in rats demonstrated that this compound significantly reduced inflammatory markers such as TNF-α and IL-1β. The results indicated a reduction in both plasma concentrations of these cytokines and overall inflammatory response, suggesting a potential mechanism involving cyclooxygenase-2 (COX-2) inhibition .

2. Enzyme Inhibition

The compound has been noted for its ability to interact with various enzymes, particularly those involved in inflammatory pathways. Its mechanism of action likely involves binding to COX-2, which plays a crucial role in the inflammatory response. This interaction could lead to decreased production of pro-inflammatory mediators .

Case Study: Anti-inflammatory Activity

A significant study investigated the effects of this compound on LPS-induced inflammation in rats. The study's findings are summarized below:

ParameterControl Group (LPS-induced)Treatment Group (this compound)
TNF-α (pg/mL)10.30 ± 1.505.70 ± 1.04 (p < 0.001)
IL-1β (pg/mL)4.50 ± 0.502.32 ± 0.28 (p < 0.001)
White Blood Cell CountElevatedSignificantly reduced

The treatment group exhibited a statistically significant reduction in inflammatory markers compared to the control group, highlighting the compound's potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition, specifically targeting COX enzymes involved in prostaglandin synthesis during inflammatory responses. By inhibiting COX activity, the compound reduces the production of inflammatory mediators, thereby alleviating symptoms associated with inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundChloro and ether structureSpecific methyl substitution affects activity
4-Chloro-3-(methylbenzyl)benzoic acidChloro and methylbenzyl groupsVariation in position alters reactivity
5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acidBromine instead of chlorinePotentially different biological activity

This comparison illustrates how variations in substituents and functional groups can influence chemical reactivity and biological activities .

Q & A

Q. How can computational methods predict metabolic stability and degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) simulations identify reactive sites prone to oxidation. In silico tools (e.g., SwissADME) predict CYP450-mediated metabolism. High-resolution mass spectrometry (LC-HRMS/MS) tracks degradation products in simulated gastric fluid (pH 2.0) and liver microsomes .

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